(8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol is a synthetic derivative of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, and analgesic effects. The compound’s unique structure, featuring a methoxy group and a nitro group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol typically involves multiple steps, starting from cinchona alkaloids such as quinine or quinidine. The process includes:
Hydrogenation: The double bond in the quinoline ring is reduced using hydrogen gas in the presence of a palladium catalyst.
Nitration: The nitro group is introduced at the 5’ position using nitrating agents such as nitric acid under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors.
Continuous Flow Methoxylation: Employing continuous flow reactors for efficient methoxylation.
Controlled Nitration: Utilizing automated systems to precisely control the nitration process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cinchona alkaloids depending on the nucleophile used.
Scientific Research Applications
(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential antimalarial and anti-inflammatory properties.
Medicine: Investigated for its analgesic effects and potential use in treating malaria.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of (8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol involves:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.
Pathways: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Quinine: A natural cinchona alkaloid with antimalarial properties.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Cinchonine: Another cinchona alkaloid with similar pharmacological properties.
Uniqueness
(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol is unique due to its specific functional groups (methoxy and nitro) that enhance its pharmacological activity and provide distinct chemical reactivity compared to other cinchona alkaloids.
Properties
CAS No. |
84946-09-8 |
---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-5-nitroquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H23N3O4/c1-3-12-11-22-9-7-13(12)10-16(22)20(24)14-6-8-21-15-4-5-17(27-2)19(18(14)15)23(25)26/h3-6,8,12-13,16,20,24H,1,7,9-11H2,2H3 |
InChI Key |
BEPHXQCZXDYFBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.